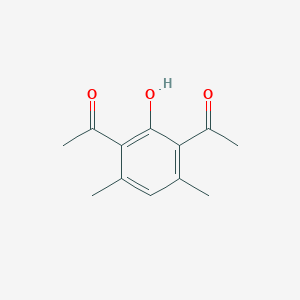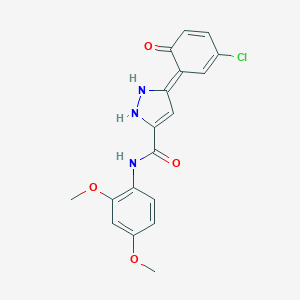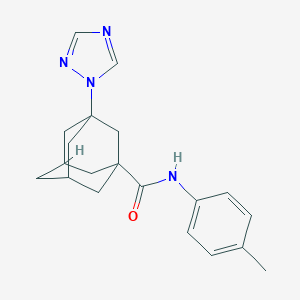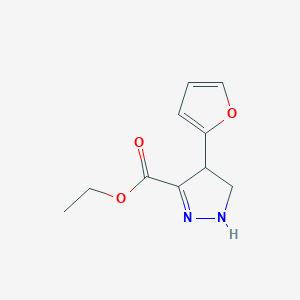
3-bromo-N-(2-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound is also known as BFB, and it belongs to the class of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide is not fully understood. It has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(2-fluorophenyl)benzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, it has been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cell lines, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide. One direction is to further investigate its potential use as a pharmaceutical agent. This includes studying its efficacy and safety in animal models and eventually in humans. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify other potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluoroaniline with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
3-bromo-N-(2-fluorophenyl)benzenesulfonamide has been studied for its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H9BrFNO2S |
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
Clé InChI |
BLMFBXIKMNYKKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)


![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)
